JWH 011
CAS No.: 155471-13-9
Cat. No.: VC0175157
Molecular Formula: C27H29NO
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155471-13-9 |
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Molecular Formula | C27H29NO |
Molecular Weight | 383.5 g/mol |
IUPAC Name | (1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3 |
Standard InChI Key | HVIWIQFCDXFBDK-UHFFFAOYSA-N |
SMILES | CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Canonical SMILES | CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Appearance | Assay:≥98%A solution in methanol |
Introduction
JWH 011 is a synthetic cannabinoid belonging to the aminoalkylindole class of compounds. It is structurally characterized as an N-(1-methylhexyl) analog of JWH 004, which is a 2-methyl indole compound. JWH 011 was developed primarily as an analytical reference standard for forensic and research applications . The compound belongs to the broader JWH series named after John W. Huffman, who synthesized numerous cannabinoid compounds for research into cannabinoid receptors and their interactions.
As a synthetic cannabinoid, JWH 011 is designed to interact with the endocannabinoid system, particularly targeting the cannabinoid receptors found throughout the body. While natural cannabinoids like THC have been extensively studied, synthetic variants like JWH 011 offer researchers the ability to investigate specific receptor interactions with modified chemical structures.
Chemical Properties and Structure
JWH 011 features a distinct chemical structure that contributes to its specific binding properties and pharmacological effects. The compound's complete chemical name is [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone .
Structural Characteristics
The molecular structure of JWH 011 contains several key components:
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A 2-methyl indole core structure
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A 1-methylhexyl group attached to the nitrogen of the indole
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A naphthalenyl-methanone group at position 3 of the indole
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of JWH 011.
Property | Value |
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CAS Number | 155471-13-9 |
Chemical Formula | C₂₇H₂₉NO |
Molecular Weight | 383.5 g/mol |
IUPAC Name | [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |
Canonical SMILES | O=C(C1=CC=CC2=C1C=CC=C2)C3=C(C)N(C(CCCCC)C)C4=CC=CC=C43 |
Physical Appearance | Not specified in available literature |
Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml |
Storage Conditions | Recommended at -20°C |
Table 1: Physical and chemical properties of JWH 011
Pharmacological Profile
Structure-Activity Relationships
Synthetic cannabinoids in the JWH series typically feature naphthoyl indole structures that contribute to their cannabinoid receptor binding. Based on insights from related compounds, the placement of the naphthoyl group appears to influence the binding affinity and selectivity for cannabinoid receptors. For instance, research on related compounds indicates that the 1-naphthoyl group, when substituted at the 3-position of indole, produces distinctive mass spectral fragmentation patterns .
Analytical Methods for Detection
Infrared Spectroscopy
Infrared spectroscopy has been used to differentiate between regioisomeric forms of related JWH compounds. For example, in the related compound JWH-018, the carbonyl absorption frequency in the infrared spectrum provides important structural information. The position of the carbonyl group influences the absorption frequency, with diarylketone structures showing different values compared to inverse amide isomers .
Research Applications
Forensic Science Applications
JWH 011 is primarily intended for forensic and research applications . As a synthetic cannabinoid, it serves as an analytical reference standard for forensic laboratories developing methods to detect and identify synthetic cannabinoids in various matrices. The forensic significance of compounds like JWH 011 has increased with the proliferation of synthetic cannabinoids in illicit drug markets.
Methods for detecting synthetic cannabinoids in biological matrices have been developed for compounds similar to JWH 011. For instance, validated methods exist for detecting related JWH compounds in whole blood and urine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) .
Cannabinoid Receptor Research
Given its structural relationship to compounds with known cannabinoid receptor activity, JWH 011 may be valuable in research investigating structure-activity relationships of synthetic cannabinoids. Understanding how structural modifications affect receptor binding can provide insights into the functioning of the endocannabinoid system.
Comparison with Related Synthetic Cannabinoids
Structural Comparisons
JWH 011 belongs to a family of synthetic cannabinoids with similar structural features. Table 2 compares JWH 011 with selected related compounds.
Compound | Key Structural Features | Distinguishing Characteristics |
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JWH 011 | 2-methyl indole with N-(1-methylhexyl) group | 1-naphthoyl group at position 3 of indole |
JWH 004 | 2-methyl indole with N-hexyl group | Structurally similar but with different N-alkyl chain |
JWH-018 | Indole with N-pentyl group | 1-naphthoyl group at position 3 of indole |
JWH-073 | Indole with N-butyl group | 1-naphthoyl group at position 3 of indole |
Table 2: Structural comparison of JWH 011 with related synthetic cannabinoids
Analytical Detection Comparisons
Research on related synthetic cannabinoids provides context for potential analytical approaches to JWH 011. For instance, LC-HRMS methods for detecting JWH-018, JWH-073, and other related compounds in biological samples have reported limits of detection (LOD) ranging from 0.005 ng/mL to 0.25 ng/mL in whole blood . Similar methodologies might be applicable to JWH 011, though specific validation would be required.
Pharmacokinetic Considerations
Biological Sample Analysis
For related synthetic cannabinoids, biological sample analysis typically employs extraction methods specific to the sample matrix:
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Urine samples are commonly processed using solid-phase extraction (SPE)
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Blood samples are typically processed using liquid-liquid extraction (LLE)
These extraction methods, followed by instrumental analysis using LC-MS or GC-MS, allow for the detection and quantification of synthetic cannabinoids in biological matrices. Similar approaches might be applicable to JWH 011, though method validation would be necessary.
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